molecular formula C6H8N2O2 B070212 (3-methyl-1H-pyrazol-1-yl)acetic acid CAS No. 180741-30-4

(3-methyl-1H-pyrazol-1-yl)acetic acid

Cat. No. B070212
M. Wt: 140.14 g/mol
InChI Key: JZWDFOAFMVOQKR-UHFFFAOYSA-N
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Description

  • (3-methyl-1H-pyrazol-1-yl)acetic acid is a compound that belongs to the class of pyrazole derivatives. These compounds are significant in various chemical and pharmaceutical applications due to their unique structural and chemical properties.

Synthesis Analysis

  • The synthesis of pyrazole derivatives involves various chemical reactions. For instance, Shen et al. (2012) discuss the synthesis of pyrazole derivatives via condensation reactions, characterized using NMR, IR spectroscopies, and HRMS analyses (Shen et al., 2012).
  • Xiao et al. (2011) describe a one-pot, four-component condensation for synthesizing pyrazol-4-yl-arylpropanoic acid derivatives (Xiao et al., 2011).

Molecular Structure Analysis

  • The molecular structure of pyrazole derivatives is characterized using X-ray diffraction and compared with theoretical calculations like density-functional-theory (DFT) as reported by Shen et al. (2012) (Shen et al., 2012).
  • Additionally, the molecular conformations in solution and in crystal form can be explored through NMR spectral and X-Ray data, as indicated in the study by Chui et al. (2004) (Chui et al., 2004).

Chemical Reactions and Properties

  • Pyrazole derivatives participate in various chemical reactions, like multi-component condensation reactions, as discussed by Xiao et al. (2011) (Xiao et al., 2011).
  • The reactivity of these compounds can lead to the formation of various derivatives, significantly expanding their chemical properties and potential applications.

Physical Properties Analysis

  • The physical properties of pyrazole derivatives like solubility, melting point, and crystal structure can be determined using various analytical techniques, including X-ray crystallography, as reported by Shen et al. (2012) and Chui et al. (2004) (Shen et al., 2012), (Chui et al., 2004).

Chemical Properties Analysis

  • The chemical properties such as acidity, basicity, reactivity with various reagents, and stability can be inferred from their molecular structure and reactivity patterns. For example, the tautomeric forms and their stability discussed by Shen et al. (2012) give insights into their chemical behavior (Shen et al., 2012).

Scientific Research Applications

  • Synthesis of Complex Organic Compounds : This compound is used in multi-component reactions for the synthesis of various organic compounds. For instance, Xiao, Lei, and Hu (2011) described a one-pot, four-component condensation using 3-methyl-1H-pyrazol-5(4H)-one for the synthesis of 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives in ionic liquid, which is characterized by excellent yields, short reaction time, simple work-up, and minimal environmental impact (Xiao, Lei, & Hu, 2011).

  • Coordination Chemistry and Complex Formation : It plays a crucial role in the selective coordination of armed ligands with metals like cobalt and copper. Hadda et al. (2007) synthesized novel ligand pyrazole derivatives using (3,5-dimethyl-1H-pyrazole-1-yl)methyl)amino acetic acid and characterized their cobalt(II) and copper(II) mixed ligand complexes (Hadda et al., 2007).

  • Antitumor Activity : Some derivatives exhibit significant antitumor activity. Pellei et al. (2023) investigated silver(I) complexes prepared using derivatives of bis(pyrazol-1-yl)acetic acid, which showed promising activity against human small-cell lung carcinoma (SCLC), indicating potential use in chemotherapeutic applications (Pellei et al., 2023).

  • Catalytic Applications : It is utilized in catalytic processes, such as the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes. Xie et al. (2014) described the use of Cu(II)/pypzacac complexes as catalysts in these reactions, demonstrating excellent catalytic performance and reusability (Xie et al., 2014).

  • Bioassay Screening and Antimicrobial Activity : It is used in the synthesis of organotin derivatives for bioassay screening. Wen et al. (2005) synthesized bis[dicarboxylatotetraorganodistannoxanes] from bis(pyrazol-1-yl)acetic acid, which exhibited low fungicide, insecticide, and miticide activities but showed certain cytotoxicities for Hela cells in vitro (Wen et al., 2005).

  • Corrosion Inhibition : Pyrazoline derivatives, including those related to (3-methyl-1H-pyrazol-1-yl)acetic acid, have been investigated as corrosion inhibitors for metals like mild steel. Lgaz et al. (2018) explored the effectiveness of pyrazoline derivatives as corrosion inhibitors in acidic media, finding high inhibition efficiency and adherence to the Langmuir adsorption isotherm (Lgaz et al., 2018).

properties

IUPAC Name

2-(3-methylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-5-2-3-8(7-5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWDFOAFMVOQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407509
Record name (3-methyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-methyl-1H-pyrazol-1-yl)acetic acid

CAS RN

180741-30-4
Record name (3-methyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methyl-1H-pyrazol-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SM El-Moghazy, FF Barsoum… - Medicinal Chemistry …, 2012 - Springer
A novel series of pyrazoles containing benzenesulfonamides, 1,3,4-oxadiazole-2-thiones, 4-substituted-1,2,4-triazole-3-thiones, and 2-substituted-1,3,4-thiadiazoles has been …
Number of citations: 80 link.springer.com
K Jain - 2019 - ukzn-dspace.ukzn.ac.za
The rise in multidrug resistance (MDR) pathogenic microbes has emerged as a critical global health burden. To address this problem, the scientific community and Pharmaceutical …
Number of citations: 2 ukzn-dspace.ukzn.ac.za
EA Meyer, P Aanismaa, EA Ertel, E Huhn… - Journal of Medicinal …, 2023 - ACS Publications
The CXCR3 chemokine receptor is a G protein-coupled receptor mainly expressed on immune cells from the lymphoid lineage, including activated T cells. Binding of its inducible …
Number of citations: 5 pubs.acs.org

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